5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Description
Molecular Architecture and Crystallographic Analysis
Molecular Framework and Bonding Patterns
The molecular structure of 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid comprises a pyrimidine ring substituted at the 2-, 4-, and 5-positions (Figure 1). The pyrimidine core (C₅H₃N₂) is functionalized with:
- A bromine atom at position 5, contributing to electrophilic reactivity.
- A pyrrolidine ring at position 2, introducing conformational flexibility.
- A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.
The IUPAC name, 5-bromo-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid, reflects this substitution pattern. The SMILES notation (Brc1nc(N2CCCC2)c(cc1)C(=O)O) confirms the connectivity, while the InChI key (ZOBPISYXCFWYLG-UHFFFAOYSA-N) provides a unique identifier for computational studies.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₀BrN₃O₂ |
| Molecular weight | 272.10 g/mol |
| Hybridization | sp² (pyrimidine ring) |
| Torsional angles | Variable (pyrrolidine) |
Crystallographic Insights
While crystallographic data for this specific compound remain unpublished, analogous bromopyrimidine derivatives exhibit triclinic or monoclinic crystal systems with π-π stacking and hydrogen-bonding interactions. For example, 4-bromo-2-(pyrrolidin-1-yl)pyrimidine crystallizes in a monoclinic lattice (space group P2₁/c), with intermolecular Br···N contacts stabilizing the structure. The carboxylic acid group in 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid likely participates in O–H···N hydrogen bonds , influencing packing efficiency and melting point.
Properties
Molecular Formula |
C9H10BrN3O2 |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10BrN3O2/c10-6-5-11-9(12-7(6)8(14)15)13-3-1-2-4-13/h5H,1-4H2,(H,14,15) |
InChI Key |
ZOBPISYXCFWYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of debrominated derivatives.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often under basic or neutral conditions.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidinyl group.
Reduction: Debrominated pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. The bromine atom and pyrrolidinyl group can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:
*Calculated based on formula C₉H₁₀BrN₃O₂.
Key Observations:
- Pyrrolidine vs.
- Methylthio Group : The -SMe group (50593-92-5) enhances lipophilicity (logP ~1.5–2.0), making it suitable for hydrophobic binding pockets .
- Ester Derivatives : Methyl ester (1398504-41-0) masks the carboxylic acid, improving membrane permeability but requiring hydrolysis for activation .
Impact of Substituents on Reactivity and Stability
- Bromine at Position 5 : Facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification at this position .
- Carboxylic Acid vs. Ester : The free carboxylic acid (e.g., 50593-92-5) allows for salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility, whereas esters (e.g., 1398504-41-0) are more stable under acidic conditions .
- Pyrrolidine Ring : The 5-membered ring’s conformational flexibility may improve binding to target proteins compared to bulkier tert-butyldimethylsilyloxy analogs (e.g., 1186310-84-8) .
Crystallographic and Hydrogen-Bonding Properties
- Crystal Packing : In 5-bromo-2-chloropyrimidin-4-amine (a related compound), N–H···N hydrogen bonds form supramolecular networks, suggesting similar behavior in the pyrrolidine analog .
Biological Activity
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is with a molecular weight of approximately 287.117 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring, a pyrrolidine group at the 2-position, and a carboxylic acid functional group at the 4-position. This unique structure contributes to its biological activity and potential therapeutic applications .
Antimicrobial Activity
Research indicates that compounds with pyrimidine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidines can possess antibacterial and antifungal activities. The presence of the pyrrolidine moiety in 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid may enhance its interaction with microbial targets .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | 1 - 2 | S. aureus, E. coli |
| Other Pyrimidine Derivatives | Varies | Various |
Anticancer Potential
The anticancer potential of this compound is also noteworthy. Similar pyrimidine derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression, such as protein kinases. For example, research on related compounds has shown promising results in terms of cytotoxicity against various cancer cell lines .
Case Study: GSK-3β Inhibition
One study focused on derivatives similar to 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid and their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), an important target in cancer therapy. The most potent compounds exhibited IC50 values in the nanomolar range, highlighting their potential as anticancer agents .
The biological activity of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom may contribute to increased lipophilicity, aiding in membrane penetration and enhancing bioavailability .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrrolidine or pyrimidine moieties can significantly impact its pharmacological profile. For instance, substituents on the pyrrolidine ring have been shown to alter binding affinity and selectivity for specific targets .
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromination | Increased potency against microbes |
| Pyrrolidine substitutions | Altered binding affinity |
| Carboxylic acid group presence | Enhanced solubility |
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach starts with bromination at the 5-position of a 2,4-dichloropyrimidine intermediate, followed by nucleophilic substitution with pyrrolidine at the 2-position. The 4-carboxylic acid group is introduced via hydrolysis of a methyl ester precursor (e.g., methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate) under acidic or basic conditions. For example, stannous chloride in hydrochloric acid has been used for nitro group reduction in analogous pyrimidine systems . Purification often involves recrystallization from acetonitrile or ethyl acetate .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Characterization employs a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of pyrrolidine protons (δ ~1.8–3.5 ppm) and the carboxylic acid proton (δ ~12–14 ppm, if observable) .
- X-ray Crystallography : Determines planar geometry of the pyrimidine ring and coplanarity of substituents (e.g., Br, pyrrolidine). Hydrogen-bonding networks in the crystal lattice (e.g., N–H···N interactions) are critical for validating molecular packing .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and bromine isotopic pattern .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency of pyrrolidine to the pyrimidine core?
Methodological Answer: Optimization focuses on reaction conditions and catalyst selection:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine.
- Temperature Control : Reactions at 60–80°C balance kinetics and thermal stability of intermediates .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or base additives (e.g., KCO) improve substitution efficiency. For example, SC-22025 (a related bromopyrimidine) was synthesized using Pd-mediated coupling .
- Monitoring : Real-time HPLC or TLC tracks reaction progress to minimize byproducts .
Q. How can mechanistic insights resolve contradictions in bromine substitution reactivity?
Methodological Answer: Discrepancies in bromine reactivity (e.g., preferential substitution at 5- vs. 4-positions) are addressed via:
- Computational Modeling : DFT calculations predict charge distribution and electrophilicity of pyrimidine positions. The 5-bromo group’s electron-withdrawing effect directs nucleophilic attack to the 2-position .
- Isotopic Labeling : N or C-labeled intermediates map reaction pathways.
- Kinetic Studies : Variable-temperature NMR identifies rate-determining steps and intermediates .
Q. What are the applications of this compound in medicinal chemistry and drug discovery?
Methodological Answer: The compound serves as a versatile building block:
- Kinase Inhibitors : The pyrimidine-pyrrolidine scaffold mimics ATP-binding motifs. Bromine facilitates further functionalization (e.g., Suzuki coupling) to introduce aryl/heteroaryl groups .
- PROTACs : The carboxylic acid group enables conjugation to E3 ligase ligands for targeted protein degradation .
- SAR Studies : Analog synthesis (e.g., SC-22203, a methoxyethylamino derivative) explores substituent effects on bioactivity .
Q. How should researchers address stability and storage challenges for this compound?
Methodological Answer:
- Storage Conditions : Store at −20°C under inert gas (N or Ar) to prevent hydrolysis of the carboxylic acid group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, as brominated pyrimidines may undergo photolytic decomposition .
- Stability Assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation pathways (e.g., decarboxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
